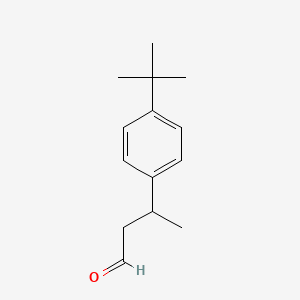

3-(4-tert.-Butylphenyl)butanal

Description

Contextualization within the Field of Aromatic Aldehyde Chemistry

Aromatic aldehydes are a fundamental class of organic compounds, distinguished by the presence of an aldehyde group attached to an aromatic ring. numberanalytics.com This structural feature imparts unique reactivity and makes them crucial intermediates in the synthesis of a wide array of chemicals, including pharmaceuticals, fragrances, and polymers. numberanalytics.comresearchgate.netsciepublish.com The study of aromatic aldehydes dates back to the 19th century with the isolation of benzaldehyde (B42025) from bitter almond oil. numberanalytics.com

3-(4-tert-Butylphenyl)butanal fits within this class, exhibiting the characteristic properties of an aromatic aldehyde while also possessing a bulky tert-butyl group. This substituent enhances its structural complexity and steric hindrance, influencing its reactivity in various chemical transformations. solubilityofthings.com

Structural Significance and Functional Group Analysis in Organic Synthesis

The molecular structure of 3-(4-tert-Butylphenyl)butanal is key to its utility in organic synthesis. It features a butanal group, which consists of an aldehyde functional group bonded to a four-carbon chain. solubilityofthings.com The presence of the 4-tert-butylphenyl substituent adds a significant hydrophobic character to the molecule. solubilityofthings.com

This combination of a reactive aldehyde and a bulky, nonpolar group makes it a valuable building block for creating more complex molecules through reactions such as aldol (B89426) condensations and other coupling reactions. solubilityofthings.com The steric hindrance provided by the tert-butyl group can also be exploited to achieve selectivity in certain synthetic transformations.

Overview of Research Trajectories for Butanal Derivatives

Research into butanal derivatives spans a wide range of applications. In the fragrance industry, for instance, a related compound, 3-(4-tert-butylphenyl)-2-methylpropanal, also known as Lilial®, has been used extensively. researchgate.net Studies have explored optimizing the synthesis of such compounds, for example, through cross-condensation reactions. researchgate.net

Furthermore, research on butanal derivatives extends to their potential biological activities and environmental impact. While some aromatic aldehydes are valued for their fragrance properties, their potential toxicity and effects on biological systems are also areas of active investigation. mdpi.com The study of butanal derivatives often involves exploring their synthesis, reactivity, and potential applications in various fields of chemistry.

Identifying Key Research Gaps and Future Directions Pertaining to 3-(4-tert-Butylphenyl)butanal

While 3-(4-tert-Butylphenyl)butanal is recognized as a useful synthetic intermediate, there are several areas where further research is warranted. A significant portion of the existing literature focuses on its more commercially prominent analogue, Lilial®. researchgate.netwikipedia.orggoogle.com Consequently, dedicated studies on the specific reaction kinetics, mechanistic pathways, and catalytic systems optimized for 3-(4-tert-Butylphenyl)butanal are less common.

Future research could focus on the development of novel synthetic methodologies that leverage the unique steric and electronic properties of this compound. Investigating its potential applications in areas beyond fragrance chemistry, such as in the synthesis of novel polymers or pharmacologically active molecules, represents a promising avenue for exploration. A deeper understanding of its metabolic pathways and environmental fate would also be beneficial, contributing to a more comprehensive toxicological profile.

Interactive Data Table: Chemical Properties of 3-(4-tert-Butylphenyl)butanal

| Property | Value | Source |

| Molecular Formula | C14H20O | nih.govalfa-chemistry.com |

| Molecular Weight | 204.308 g/mol | alfa-chemistry.com |

| Boiling Point | 269°C | scent.vn |

| Synonyms | p-tert-Butyl-alpha-methylhydrocinnamaldehyde, Lilyal | |

| Solubility | Soluble in nonpolar organic solvents like hexane, toluene, and chloroform; poor solubility in water. | solubilityofthings.com |

Structure

3D Structure

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

3-(4-tert-butylphenyl)butanal |

InChI |

InChI=1S/C14H20O/c1-11(9-10-15)12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3 |

InChI Key |

NKZPGPZCKPODMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=O)C1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 3 4 Tert. Butylphenyl Butanal

Comprehensive Mechanistic Investigations of Core Reactions

The reactivity of 3-(4-tert.-Butylphenyl)butanal is primarily dictated by the aldehyde functional group, which is a site of diverse chemical transformations.

Detailed Analysis of Aldol (B89426) Condensation Reaction Mechanisms, Including Iminium Intermediates

The aldol condensation is a cornerstone reaction for aldehydes, leading to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes. wikipedia.org For this compound, this reaction can proceed via two primary mechanistic pathways: base-catalysis and acid-catalysis.

Under base-catalyzed conditions , a strong base abstracts an acidic α-hydrogen from a molecule of this compound to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde. The resulting alkoxide intermediate is subsequently protonated to yield a β-hydroxy aldehyde. Dehydration of this aldol addition product can occur, often promoted by heat, to form the more stable α,β-unsaturated aldehyde. libretexts.orgmagritek.com

In acid-catalyzed aldol condensations , the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon. The enol form of another aldehyde molecule then acts as the nucleophile. libretexts.org

A significant variation of this reaction involves the use of amine catalysts, which proceed through an iminium intermediate . acs.org Secondary amines, in particular, can react with the aldehyde to form an iminium ion. This intermediate lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack. While direct studies on this compound are not prevalent, research on the closely related 3-(4-tert-butylphenyl)-2-methylpropanal (Lilial) shows that cross-condensation with propanal occurs efficiently in the presence of a dilute NaOH solution. researchgate.net The use of amine catalysts, such as piperidine (B6355638) in ionic liquids, has been shown to improve yields and selectivity in aldol-type reactions by stabilizing iminium intermediates. researchgate.net

Nucleophilic Addition Reactions to the Aldehyde Carbonyl Group and Their Stereochemical Outcomes

The carbonyl carbon of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.org These reactions are fundamental to creating new carbon-carbon and carbon-heteroatom bonds.

The stereochemical outcome of nucleophilic additions to the aldehyde is of significant interest, as the reaction can generate a new stereocenter at the carbonyl carbon. For aldehydes with a chiral center at the α- or β-position, such as this compound (which is chiral at the C3 position), the stereochemistry of the starting material can influence the stereochemistry of the product. The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic attack on chiral aldehydes. This model suggests that the nucleophile will preferentially attack the carbonyl carbon from the side opposite the largest substituent at the adjacent chiral center. nih.gov

A study on the nucleophilic addition to 2,3-disubstituted butanal derivatives demonstrated that the reaction of an anti-2,3-substituted butanal with various carbon nucleophiles selectively produced the anti,anti-adduct, consistent with the Felkin-Anh transition state model. nih.gov This suggests that nucleophilic additions to this compound would likely exhibit diastereoselectivity, influenced by the bulky tert-butylphenyl group.

Oxidation Reactions to Carboxylic Acids and Esters

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(4-tert.-Butylphenyl)butanoic acid. A variety of oxidizing agents can accomplish this transformation, including strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions (Jones reagent). organic-chemistry.orglibretexts.orglibretexts.org Milder oxidizing agents can also be employed. The oxidation of butanal to butanoic acid can be achieved using acidified sodium or potassium dichromate, where the aldehyde is oxidized by the addition of an oxygen atom. passmyexams.co.uk

The resulting carboxylic acid can then be converted to various esters through esterification. Standard methods include the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then reacts readily with an alcohol to form the ester. A milder method for esterification involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol, such as tert-butyl alcohol. orgsyn.org

Table 1: Oxidation Reactions of this compound

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | KMnO₄ or CrO₃/H₂SO₄ | 3-(4-tert.-Butylphenyl)butanoic acid |

| 3-(4-tert.-Butylphenyl)butanoic acid | Alcohol, Acid Catalyst | 3-(4-tert.-Butylphenyl)butanoate Ester |

| 3-(4-tert.-Butylphenyl)butanoic acid | DCC, DMAP, Alcohol | 3-(4-tert.-Butylphenyl)butanoate Ester |

Reduction Pathways to Alcohols and Alkanes

The aldehyde group in this compound is readily reduced to a primary alcohol, 3-(4-tert.-Butylphenyl)butanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reagent and is often preferred for its safety and selectivity, typically used in alcoholic or aqueous solutions. libretexts.org LiAlH₄ is a more powerful reducing agent and will also reduce other carbonyl-containing functional groups, such as esters and carboxylic acids. libretexts.org The reduction mechanism involves the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org

Complete reduction of the aldehyde to an alkane, 4-tert-butylbutylbenzene, can also be achieved through methods such as the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction employs a zinc-mercury amalgam in concentrated hydrochloric acid.

Table 2: Reduction Reactions of this compound

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | NaBH₄ or LiAlH₄ | 3-(4-tert.-Butylphenyl)butanol |

| This compound | H₂NNH₂, KOH | 4-tert-Butylbutylbenzene |

| This compound | Zn(Hg), HCl | 4-tert-Butylbutylbenzene |

Derivatization and Functionalization Strategies

The 3-(4-tert.-Butylphenyl) moiety is a valuable scaffold that can be incorporated into more complex molecular architectures, particularly heterocyclic compounds with potential biological activities.

Synthesis of Heterocyclic Compounds Incorporating the 3-(4-tert.-Butylphenyl) Moiety (e.g., 1,2,4-Triazoles, Pyrroles)

The aldehyde functionality of this compound serves as a key handle for the construction of various heterocyclic rings.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives often involves the condensation of hydrazides with various reagents. While direct synthesis from this compound is not explicitly detailed, a plausible route could involve its initial conversion. For instance, the aldehyde could be a precursor to a key intermediate. A known method for synthesizing 3,5-disubstituted-4H-1,2,4-triazoles involves the reaction of a nitrile with a hydrazide, followed by cyclization. asianpubs.org Alternatively, 4-amino-1,2,4-triazoles can be synthesized and subsequently reacted with aldehydes to form Schiff bases, which can be further modified. asianpubs.orgdoaj.org The synthesis of 1,2,4-triazoles can also be achieved by reacting 3-amino-1,2,4-triazoles with alcohols and nitrosating agents. google.com

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis is a classic method for preparing pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.org To utilize this compound in such a synthesis, it would first need to be converted into a 1,4-dicarbonyl precursor. Another approach is the Van Leusen pyrrole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a reagent. This method allows for the one-pot synthesis of pyrroles from an α,β-unsaturated ketone and TosMIC. researchgate.net An efficient one-pot synthesis of a 4-(tert-butyl)-1H-pyrrol-3-ylmethanone has been developed using acetophenone (B1666503) and trimethylacetaldehyde (B18807) with TosMIC, highlighting the utility of related aldehydes in pyrrole synthesis. researchgate.net The synthesis of 3,4-disubstituted pyrroles is an active area of research, with various methods being developed. researchgate.net

Transformations Involving the Aldehyde Group to Other Functional Moieties

The aldehyde functional group is the most reactive site in the 3-(4-tert-butylphenyl)butanal molecule, participating in a variety of chemical transformations. These reactions are fundamental to the synthesis of its derivatives and understanding its chemical fate.

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-(4-tert-butylphenyl)butanoic acid. This transformation is a common metabolic pathway. nih.govphfscience.nz In laboratory settings, this oxidation can be achieved using common oxidizing agents such as potassium permanganate or chromium trioxide. For instance, Jones oxidation has been used to synthesize the carboxylic acid metabolite for use as a reference standard in research. oup.comoup.com Furthermore, in the presence of air and water at neutral pH, 3-(4-tert-butylphenyl)butanal can undergo significant auto-oxidation, with about 30% converting to the corresponding carboxylic acid over 168 hours. europa.eueuropa.eu

Reduction: The aldehyde can be reduced to form the corresponding primary alcohol, 3-(4-tert-butylphenyl)butanol. This reaction is typically accomplished using reducing agents like sodium borohydride or lithium aluminum hydride. Hydrogenation over a catalyst is another method employed for this reduction. chembk.com The alcohol metabolite, sometimes referred to as lysmerol, is a primary product of metabolism. nih.gov

Condensation Reactions: The aldehyde participates in aldol condensation reactions. For example, the industrial synthesis of 3-(4-tert-butylphenyl)butanal itself involves a crossed-aldol condensation between 4-tert-butylbenzaldehyde (B1265539) and propionaldehyde, followed by hydrogenation. wikipedia.orgresearchgate.net The initial condensation product is p-tert-butyl-alpha-methyl phenylpropenal. google.com These reactions are typically catalyzed by bases like sodium hydroxide (B78521) or potassium hydroxide. researchgate.netgoogle.com

Table 1: Key Transformations of the Aldehyde Group

| Reaction Type | Reagent/Condition | Product | Citation |

|---|---|---|---|

| Oxidation | Air, water (pH 7) | 3-(4-tert-butylphenyl)butanoic acid | europa.eueuropa.eu |

| Oxidation | Jones Oxidation | 3-(4-tert-butylphenyl)butanoic acid | oup.comoup.com |

| Reduction | NaBH₄ or LiAlH₄ | 3-(4-tert-butylphenyl)butanol | |

| Reduction | Hydrogenation | 3-(4-tert-butylphenyl)butanol | chembk.com |

| Condensation | Propionaldehyde, Base | p-tert-butyl-alpha-methyl phenylpropenal | google.com |

Modifications and Functionalization of the Phenyl Ring and tert-Butyl Group

While the aldehyde group is the primary site of reactivity, the aromatic ring and the tert-butyl group can also undergo chemical modifications, although these are less commonly described in the context of this specific molecule's typical transformations.

Phenyl Ring: The position of the tert-butyl group on the phenyl ring significantly influences reactivity. The para-substituted isomer is the standard form of the compound. nih.gov Studies on related compounds show that the presence and position of substituents on the phenyl ring can alter metabolic pathways. For example, introducing a methyl group ortho to the alkyl side chain can sterically hinder the metabolic pathway that leads to benzoic acid formation. oup.commdpi.com This highlights the importance of the substitution pattern on the phenyl ring for directing chemical transformations.

tert-Butyl Group: The tert-butyl group is generally stable and non-reactive due to the high bond dissociation energy of its C-H bonds and significant steric hindrance. chemrxiv.org However, advanced catalytic systems are being developed that can achieve hydroxylation of tert-butyl groups even in complex molecules. chemrxiv.org In the metabolism of related compounds like 4-tert-butylphenol (B1678320), the tert-butyl group can be hydroxylated as an initial step in degradation by certain microorganisms. researchgate.net While not directly documented for 3-(4-tert-butylphenyl)butanal, these studies suggest that under specific enzymatic or catalytic conditions, functionalization of the tert-butyl group is chemically feasible.

Formation of Conjugates and Mechanistic Pathways of Chemical Metabolites

The chemical transformation of 3-(4-tert-butylphenyl)butanal in biological systems leads to a series of metabolites through defined chemical pathways. A key pathway begins with the oxidation of the aldehyde to its corresponding carboxylic acid, 3-(4-tert-butylphenyl)butanoic acid (also known as lysmerylic acid). nih.goveuropa.eu

This initial metabolite can undergo further transformations. One significant pathway involves the cleavage of the side chain, leading to the formation of p-tert-butylbenzoic acid (p-TBBA). oup.comoup.comresearchgate.net This conversion is a critical step observed in rat hepatocytes. oup.comoup.com The formation of p-TBBA is also noted as a metabolic product in humans. researchgate.net

Once formed, these carboxylic acid metabolites can be activated and form conjugates. A primary conjugation pathway involves the formation of a thioester with coenzyme A (CoA). oup.comresearchgate.net Specifically, p-TBBA is enzymatically converted to p-tert-butylbenzoyl-CoA. oup.comoup.com The formation of this CoA conjugate is considered a mechanistically significant event. nih.govresearchgate.net These CoA conjugates can accumulate to stable levels in certain in vitro systems. oup.commdpi.com Subsequently, the carboxylic acid metabolites can also form conjugates with glycine (B1666218) or glucuronic acid before excretion. phfscience.nz

Table 2: Mechanistic Pathway of Metabolite Formation

| Step | Precursor | Transformation | Product | Citation |

|---|---|---|---|---|

| 1 | 3-(4-tert-Butylphenyl)butanal | Oxidation of aldehyde | 3-(4-tert-butylphenyl)butanoic acid | nih.goveuropa.eu |

| 2 | 3-(4-tert-butylphenyl)butanoic acid | Side-chain cleavage | p-tert-butylbenzoic acid (p-TBBA) | oup.comoup.comresearchgate.net |

| 3 | p-tert-butylbenzoic acid (p-TBBA) | Enzymatic thioesterification | p-tert-butylbenzoyl-CoA | oup.comoup.com |

| 4 | Carboxylic Acid Metabolites | Conjugation | Glycine or Glucuronic Acid Conjugates | phfscience.nz |

Advanced Analytical Characterization Techniques in 3 4 Tert. Butylphenyl Butanal Research

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment

High-resolution spectroscopic techniques are indispensable for the detailed molecular characterization of 3-(4-tert.-Butylphenyl)butanal.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), provides profound insights into the molecular structure of this compound. 2D NMR helps establish the connectivity between protons within the molecule, confirming the arrangement of the butanal chain and its substitution pattern on the phenyl ring. For instance, the correlation between the aldehydic proton and the adjacent methylene (B1212753) protons can be unequivocally determined.

Furthermore, in situ NMR spectroscopy has emerged as a powerful tool for monitoring reaction kinetics in real-time. This technique allows researchers to follow the progress of the synthesis of this compound, for example, by tracking the consumption of reactants like 4-tert-butylbenzaldehyde (B1265539) and propanal and the formation of the final product. researchgate.netrsc.org This provides valuable data for optimizing reaction conditions and understanding reaction mechanisms. rsc.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | ~202 |

| Quaternary Aromatic Carbon (C-C(CH₃)₃) | ~150 |

| Aromatic CH (ortho to butyl group) | ~128 |

| Aromatic CH (meta to butyl group) | ~126 |

| Methylene Carbon (CH₂) adjacent to ring | ~45 |

| Methylene Carbon (CH₂) adjacent to C=O | ~30 |

| Quaternary Carbon of tert-Butyl | ~34 |

| Methyl Carbons of tert-Butyl | ~31 |

This table is generated based on typical chemical shift values for similar functional groups and structures.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and fragmentation patterns of this compound, confirming its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of volatile compounds like this compound. researchgate.netmdpi.com In a typical GC-MS analysis, the compound is first separated from other components in a gas chromatograph before being ionized and detected by the mass spectrometer. The resulting mass spectrum shows the molecular ion peak and characteristic fragment ions, which serve as a molecular fingerprint. For this compound (C₁₄H₂₀O), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, particularly for analyzing trace levels of the compound or its metabolites in complex matrices. researchgate.net This technique involves separating the compound using liquid chromatography, followed by two stages of mass analysis. This allows for the specific detection and quantification of the target analyte with minimal interference.

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) combines the capabilities of a quadrupole analyzer and a time-of-flight analyzer, providing high-resolution and accurate mass data. chromatographyonline.comdiva-portal.org This is particularly useful for confirming the elemental composition of the molecular ion and its fragments, leading to a higher degree of confidence in the identification of this compound and its impurities. chromatographyonline.com

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Information Provided | Typical Findings |

| GC-MS | Molecular Ion (M⁺), Fragmentation Pattern | M⁺ at m/z 204, characteristic fragments corresponding to loss of alkyl and carbonyl groups. |

| LC-MS/MS | Precursor/Product Ion Transitions | Specific transitions for targeted quantification. |

| Q-TOF LC-MS | High-Resolution Mass, Accurate Mass Measurement | Accurate mass of the molecular ion confirms the elemental composition (C₁₄H₂₀O). nih.gov |

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, a strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the stretching vibration of the aldehyde carbonyl group (C=O). Other bands corresponding to C-H stretches of the alkyl and aromatic groups would also be present.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. edinst.com It provides information about the vibrational modes of the molecule and is particularly useful for identifying non-polar bonds. The Raman spectrum of this compound would show characteristic peaks for the aromatic ring and the tert-butyl group. squarespace.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1720-1740 |

| Aldehyde C-H | Stretch | 2820-2850 and 2720-2750 |

| Aromatic C=C | Stretch | ~1600 and ~1475 |

| Alkyl C-H | Stretch | 2850-3000 |

Chromatographic and Hyphenated Separation Methods

Chromatographic techniques are essential for separating this compound from isomers, impurities, and other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound, especially its isomers and non-volatile impurities. researchgate.netthegoodscentscompany.com A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com Detection is often achieved using a UV detector. HPLC methods can be developed to effectively separate the desired product from closely related structures, ensuring the purity of the final product. researchgate.net

Table 4: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at a specific wavelength (e.g., 220 nm) |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC)

Gas Chromatography (GC) is the method of choice for analyzing volatile compounds like this compound and for monitoring the progress of its synthesis. researchgate.netmdpi.com In GC, the sample is vaporized and passed through a column where components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for quantification. By taking samples from a reaction mixture at different time points and analyzing them by GC, the conversion of reactants and the formation of the product can be accurately monitored. researchgate.net

Table 5: Typical GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Oven Temperature Program | Ramped from a lower temperature to a higher temperature to ensure separation |

| Detector | Flame Ionization Detector (FID) |

Advanced Separation Science for Complex Reaction Mixtures

The synthesis of this compound, often achieved through aldol (B89426) condensation reactions between 4-tert-butylbenzaldehyde and propanal, typically results in complex reaction mixtures. researchgate.net These mixtures may contain unreacted starting materials, the desired product, and various byproducts, including isomers and products from self-condensation reactions. Consequently, advanced separation techniques are indispensable for isolating and purifying the target compound.

High-performance liquid chromatography (HPLC) is a cornerstone technique for both the analysis and purification of such mixtures. google.com Given that this compound is a chiral compound, existing as a racemic mixture of (R) and (S) enantiomers, enantioselective chromatography is particularly significant. ethz.ch The separation of these enantiomers is critical as they may exhibit different biological and sensory properties.

Research into the enantioseparation of structurally related chiral compounds has demonstrated the efficacy of polysaccharide-based chiral stationary phases (CSPs). researchgate.net For instance, amylose (B160209) tris(3,5-dimethylphenylcarbamate)-based chiral columns have been successfully used for the enantioseparation of various chiral molecules. researchgate.net The separation mechanism on these CSPs involves a combination of noncovalent interactions, such as hydrogen bonding, π-π stacking, and dispersion forces, between the analyte and the chiral selector. researchgate.net The mobile phase composition, including the use of modifiers like methanol (B129727) in n-hexane, can significantly influence retention and selectivity. researchgate.net

In the context of reaction monitoring and purification, flash chromatography using silica (B1680970) gel is a common preparative technique to separate the main product from impurities. rsc.org The choice of eluent system, such as a gradient of ethyl acetate (B1210297) in hexane, is optimized to achieve efficient separation. rsc.org For more challenging separations, especially of isomers with similar polarities, more advanced and efficient stationary phases and detection methods are required.

The table below summarizes various chromatographic conditions that can be applied to the separation of this compound and related compounds from complex mixtures.

Table 1: Chromatographic Separation Techniques for Aldehydes and Related Chiral Compounds

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

| Flash Chromatography | Silica Gel | Petroleum ether/ethyl acetate/CH₂Cl₂ (1:1:1) | Purification of reaction mixture | rsc.org |

| Enantioselective HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane/methanol mixtures | Enantiomer separation | researchgate.net |

| High-Pressure Liquid Chromatography (HPLC) | Reversed-phase C18 | Acetonitrile/Water | Purity analysis | google.com |

| Gas Chromatography (GC) | Capillary column (e.g., DB-5) | Helium carrier gas | Analysis of volatile components | N/A |

X-ray Diffraction and Other Solid-State Characterization (if applicable to crystalline derivatives)

While this compound is a liquid at ambient temperature, its solid-state characterization can be accomplished through the synthesis of crystalline derivatives. nih.govnih.gov Techniques such as the formation of Schiff bases, oximes, or semicarbazones can yield stable, crystalline solids suitable for analysis by X-ray diffraction (XRD). This method provides unambiguous proof of molecular structure, including relative and absolute stereochemistry, which is paramount for chiral molecules. acs.org

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) is a valuable alternative. scielo.org.mx PXRD is used to identify crystalline phases, determine the degree of crystallinity, and refine unit cell parameters. scielo.org.mxgoogle.com The resulting diffraction pattern is a fingerprint for a specific crystalline solid form.

The data obtained from an X-ray crystal structure analysis are comprehensive. An example of the type of crystallographic data that could be obtained for a hypothetical crystalline derivative of this compound is presented in the table below.

Table 2: Example Crystallographic Data for a Crystalline Derivative of this compound

| Parameter | Example Value | Description | Reference |

| Chemical Formula | C₂₁H₂₆N₂O | Hypothetical semicarbazone derivative | N/A |

| Formula Weight | 338.45 g/mol | Molecular weight of the derivative | N/A |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell | mdpi.com |

| Space Group | P2₁/c | The space group defines the crystal's symmetry elements | mdpi.com |

| a (Å) | 10.125(2) | Unit cell dimension | mdpi.com |

| b (Å) | 15.432(3) | Unit cell dimension | mdpi.com |

| c (Å) | 12.876(2) | Unit cell dimension | mdpi.com |

| β (°) | 98.54(1) | Unit cell angle | mdpi.com |

| Volume (ų) | 1987.4(6) | Volume of the unit cell | mdpi.com |

| Z | 4 | Number of molecules in the unit cell | mdpi.com |

| Density (calculated) | 1.130 Mg/m³ | Calculated density of the crystal | mdpi.com |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data | N/A |

Computational Chemistry and Theoretical Studies of 3 4 Tert. Butylphenyl Butanal

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the electronic structure and reactivity of molecules like 3-(4-tert-butylphenyl)butanal. These computational methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energy of molecular orbitals, which are fundamental to a molecule's chemical behavior.

Frontier Molecular Orbital Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) Theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy and shape of these frontier orbitals are key determinants of a molecule's reactivity. youtube.comresearchgate.net

For 3-(4-tert-butylphenyl)butanal, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the aldehyde group. The LUMO, conversely, is likely centered on the electron-deficient carbonyl carbon of the aldehyde group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Electrostatic Potential Maps (MEP) provide a visual representation of the charge distribution on the molecular surface. researchgate.netscispace.com These maps are crucial for understanding intermolecular interactions, as they show regions of positive and negative electrostatic potential. researchgate.net In an MEP map, red areas typically indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net

For 3-(4-tert-butylphenyl)butanal, the MEP would show a region of high negative potential around the carbonyl oxygen, making it a likely site for protonation or interaction with electrophiles. The area around the carbonyl carbon would exhibit a positive potential, indicating its susceptibility to attack by nucleophiles. The tert-butyl group, being electron-donating, would slightly increase the electron density on the phenyl ring.

A hypothetical representation of the frontier molecular orbitals and electrostatic potential map for 3-(4-tert-butylphenyl)butanal is described in the table below.

| Computational Aspect | Predicted Characteristics for 3-(4-tert.-Butylphenyl)butanal |

| HOMO Localization | Primarily on the p-tert-butylphenyl ring and the oxygen atom of the butanal moiety. |

| LUMO Localization | Primarily on the carbonyl carbon and oxygen atoms of the butanal moiety. |

| Electrostatic Potential (Negative) | Concentrated around the carbonyl oxygen atom, indicating a site for electrophilic attack. |

| Electrostatic Potential (Positive) | Concentrated around the carbonyl carbon atom, indicating a site for nucleophilic attack. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict spectroscopic properties with a reasonable degree of accuracy, aiding in the structural elucidation of molecules.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of organic molecules. st-andrews.ac.ukliverpool.ac.uk These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the local electronic environment. For 3-(4-tert-butylphenyl)butanal, the predicted ¹³C NMR chemical shifts would show the carbonyl carbon at a significantly downfield position (around 200 ppm). oregonstate.edu The carbons of the aromatic ring would appear in the range of 125-170 ppm, and the aliphatic carbons of the butyl and tert-butyl groups would be found at upfield chemical shifts. oregonstate.edu

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Quantum chemical calculations can compute these frequencies, which correspond to the peaks in an IR spectrum. For 3-(4-tert-butylphenyl)butanal, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be predicted in the region of 1700-1730 cm⁻¹. Other characteristic vibrations would include C-H stretching of the aromatic and aliphatic groups, and C-C stretching vibrations.

A table summarizing the predicted spectroscopic data is presented below.

| Spectroscopic Data | Predicted Values for this compound |

| ¹³C NMR Chemical Shift (C=O) | ~200 ppm |

| ¹³C NMR Chemical Shift (Aromatic C) | 125-170 ppm |

| ¹³C NMR Chemical Shift (Aliphatic C) | 10-50 ppm |

| IR Vibrational Frequency (C=O stretch) | 1700-1730 cm⁻¹ |

Ionization Potential Determination and Electron Transfer Properties

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. It is a fundamental property related to a molecule's ability to undergo oxidation and participate in electron transfer reactions. researchgate.net The IP can be calculated theoretically, often approximated by the negative of the HOMO energy (Koopmans' theorem). A lower ionization potential indicates that the molecule is more easily oxidized. For 3-(4-tert-butylphenyl)butanal, the presence of the electron-donating tert-butyl group and the phenyl ring would be expected to result in a relatively low ionization potential compared to unsubstituted butanal.

Electron Transfer Properties: The ability of a molecule to accept or donate electrons is crucial in many chemical and biological processes. Electron transfer can be studied computationally by examining the energies of the frontier molecular orbitals. researchgate.net The electron affinity, the energy released when an electron is added to a molecule, can be approximated by the negative of the LUMO energy. Molecules with a higher electron affinity are better electron acceptors. The electron-donating and accepting properties of 3-(4-tert-butylphenyl)butanal are important in understanding its potential roles in various chemical reactions, including those relevant to its use in fragrances where it might interact with other molecules.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and stable three-dimensional structures of molecules, which are essential for understanding their properties and interactions.

Exploration of Stable Conformations and Energy Minima

3-(4-tert-Butylphenyl)butanal is a flexible molecule with several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which correspond to energy minima on the potential energy surface. mountainscholar.orgethz.ch

Simulation of Intermolecular Interactions in Condensed Phases

In the liquid or solid state, molecules of 3-(4-tert-butylphenyl)butanal interact with each other. Molecular dynamics simulations can model the behavior of a large number of molecules over time, providing a detailed picture of these intermolecular interactions. researchgate.netamazonaws.com

The primary intermolecular forces at play for 3-(4-tert-butylphenyl)butanal would be dipole-dipole interactions due to the polar aldehyde group and van der Waals forces (London dispersion forces) arising from the nonpolar tert-butylphenyl group. The simulations would show how these interactions influence the packing of the molecules in the condensed phase and affect properties such as boiling point and viscosity. Understanding these interactions is also important for predicting how the molecule will behave in complex mixtures, such as in a fragrance formulation. The simulations can reveal the preferred orientation of neighboring molecules and the average distances between them, offering a microscopic view of the liquid structure.

Reaction Pathway and Transition State Modeling

Computational modeling has become an indispensable tool for understanding the intricacies of chemical reactions involving this compound, a compound of interest in the fragrance industry. These theoretical studies provide deep insights into reaction mechanisms, kinetics, and the influence of catalysts, guiding the development of more efficient and selective synthetic processes.

Elucidation of Reaction Mechanisms and Kinetics (e.g., Aldol (B89426), Nucleophilic Addition)

Aldol Condensation: The synthesis of precursors to 3-(4-tert-butylphenyl)butanal and related compounds often involves an aldol condensation. researchgate.netpsu.edu This reaction typically combines 4-tert-butylbenzaldehyde (B1265539) with another aldehyde, such as propanal, under basic conditions. researchgate.netpsu.edu Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the reaction pathway.

The Claisen-Schmidt condensation pathway is a relevant mechanism in these syntheses. Theoretical models can map the potential energy surface of the reaction, identifying the transition states and intermediates. For instance, in the base-catalyzed aldol reaction, calculations can model the formation of the enolate ion, the subsequent nucleophilic attack on the carbonyl group of 4-tert-butylbenzaldehyde, and the final dehydration step. These models help in understanding the reaction kinetics by determining the activation energies for each step.

Research has shown that the choice of solvent and catalyst can significantly impact the reaction's efficiency and selectivity. For example, the use of ionic liquids has been explored as a medium for the aldol condensation to synthesize a precursor to Lilial®, a related fragrance compound. researchgate.netpsu.edu Computational models can help explain these experimental observations by simulating the interactions between the reactants, catalyst, and solvent molecules, thereby revealing how the solvent environment influences the stability of transition states and intermediates.

Nucleophilic Addition: The aldehyde functional group in this compound is susceptible to nucleophilic addition reactions. sigmaaldrich.com Computational studies can model the addition of various nucleophiles, such as Grignard reagents or organolithium compounds, to the carbonyl carbon. nih.gov These models can predict the stereochemical outcome of such reactions, which is particularly important when chiral centers are formed.

Recent computational and experimental work on the addition of allylmagnesium reagents to carbonyl compounds suggests that the reaction likely proceeds through a concerted, six-membered-ring transition state. nih.gov This is distinct from the mechanisms proposed for non-allylic Grignard reagents. nih.gov Such detailed mechanistic insights, derived from computational modeling, are vital for predicting and controlling the diastereoselectivity of these reactions.

Rational Design of Catalysts and Reagents

Computational chemistry plays a pivotal role in the rational design of new and improved catalysts and reagents for the synthesis and transformation of this compound. nsf.govtdx.cat By understanding the reaction mechanism at a molecular level, scientists can design catalysts that lower the activation energy of the desired reaction pathway while disfavoring side reactions.

For instance, in the alkylation of phenol (B47542) with tert-butyl alcohol, a reaction relevant to the synthesis of precursors, Zr-containing Beta zeolites have been shown to be effective catalysts. rsc.org Computational studies can help understand how the catalyst's structure, including the nature and distribution of acid sites (both Brønsted and Lewis), influences its activity and selectivity. rsc.org These models can simulate the adsorption of reactants onto the catalyst surface and the subsequent reaction steps, providing a basis for designing zeolites with optimized properties for specific transformations.

Furthermore, computational screening can be used to evaluate a large number of potential catalysts before they are synthesized and tested in the lab, saving significant time and resources. This approach involves calculating key properties of the catalyst-substrate complex, such as binding energies and transition state energies, to predict catalytic performance.

Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between the molecular structure of this compound and its chemical reactivity and physical properties is crucial for its application in fragrances and as a synthetic intermediate. Computational methods provide valuable tools for these investigations.

The presence of the bulky tert-butyl group significantly influences the molecule's properties. researchgate.net This group imparts steric hindrance, which can affect the accessibility of the aldehyde functional group to reagents. researchgate.net Computational models can quantify this steric effect and predict its impact on reaction rates. The tert-butyl group also enhances the lipophilicity of the molecule, which influences its solubility and interactions with other molecules.

Quantum chemical calculations can be used to determine various molecular descriptors that correlate with reactivity and properties. For example, the calculation of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's electronic properties and its susceptibility to nucleophilic or electrophilic attack. researchgate.net The calculated electrostatic potential map can visualize the electron distribution within the molecule, highlighting the electrophilic nature of the carbonyl carbon. researchgate.net

Structure-activity relationship (SAR) studies, often aided by computational modeling, are essential in the fragrance industry to understand how modifications to the molecular structure affect the odor profile. While the focus here is on chemical reactivity, these same computational tools can be applied to predict properties relevant to olfaction.

Interactive Data Table: Calculated Properties of this compound

| Property | Calculated Value | Significance |

| Molecular Weight | 204.31 g/mol | Basic physical property. nih.gov |

| XLogP3-AA | 3.6 | Indicates lipophilicity and solubility. scent.vn |

| Boiling Point (est.) | 269°C | Physical property related to volatility. scent.vn |

| Vapor Pressure (est. @ 25°C) | 0.0075 hPa | Relates to the compound's volatility and presence in the gas phase. scent.vn |

Industrial and Chemical Process Applications of 3 4 Tert. Butylphenyl Butanal and Its Precursors/derivatives

Role as a Chemical Intermediate in Fine Chemical Synthesis

3-(4-tert.-Butylphenyl)butanal, an aromatic aldehyde, serves as a versatile intermediate in the synthesis of fine chemicals, primarily due to the reactivity of its aldehyde functional group. This group is amenable to a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, making it a valuable building block for more complex molecules.

The compound is a well-known intermediate in the fragrance industry. However, its utility extends to other areas of organic synthesis. The oxidation of this compound leads to the formation of its corresponding carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid, which is identified as an intermediate for applications in pharmaceuticals and other non-fragrance sectors of organic synthesis. Reduction of the aldehyde group yields the corresponding alcohol, 3-(4-tert-butylphenyl)butanol, further expanding the range of possible derivatives.

The synthesis of this compound itself relies on key precursors, most notably 4-tert-butylbenzaldehyde (B1265539). This precursor is condensed with propanal in a crucial aldol (B89426) condensation step to form an unsaturated aldehyde, which is subsequently hydrogenated to yield the final product. researchgate.net 4-tert-butylbenzaldehyde is therefore a critical intermediate in its own right, and its production via the oxidation of 4-tert-butyltoluene (B18130) is a significant industrial process. asianpubs.orgguidechem.com

The structural components of this compound, particularly the bulky tert-butylphenyl group, make it and its derivatives subjects of interest for creating molecules with specific steric and electronic properties for various applications in fine chemical synthesis. lookchem.com

Application in the Synthesis of Polymeric Materials and Resins (e.g., Epoxy Resins, Polycarbonates, Phenolic Resins)

While this compound is not directly employed as a monomer in polymerization, its precursor, 4-tert-butylphenol (B1678320) (PTBP) , is a crucial component in the synthesis of several important polymeric materials and resins. PTBP's primary role is that of a chain terminator or "end-capper," which is used to control the molecular weight and, consequently, the physical properties of the final polymer. rsc.orgumich.edu

In the production of polycarbonates , which are often synthesized via an interfacial polymerization process using bisphenol-A and phosgene, PTBP is added to regulate the length of the polymer chains. bham.ac.uk Because 4-tert-butylphenol is monofunctional (containing only one hydroxyl group), its incorporation into a growing polymer chain effectively halts further extension, allowing manufacturers to achieve a target molecular weight and viscosity for specific applications. rsc.orgbham.ac.uk Polycarbonate resins produced with this method may contain 1-3% by weight of PTBP integrated into the polymer structure. bham.ac.uk

Similarly, in the synthesis of epoxy resins , the glycidyl (B131873) ether of PTBP, formed by reacting it with epichlorohydrin, can be used. rsc.org PTBP is also utilized in the production of phenolic resins and para-tertiary butylphenol formaldehyde (B43269) resins, where it helps modify the resin's properties for use in coatings, adhesives, and laminates. rsc.orgumich.edu

| Polymer Type | Role of 4-tert-Butylphenol (Precursor) | Key Function |

|---|---|---|

| Polycarbonates | Chain Terminator (End-Capper) | Controls molecular weight and polymer chain length. rsc.orgbham.ac.uk |

| Epoxy Resins | Modifier/Component | Used to synthesize glycidyl ethers for resin formulations. rsc.org |

| Phenolic Resins | Monomer/Modifier | Incorporated into phenol-formaldehyde resins to tailor properties for coatings and adhesives. rsc.orgumich.edu |

Development of Catalytic Reagents and Industrial Process Catalysts

The compound this compound is not typically a starting material for catalyst synthesis. However, its core structural element, the 4-tert-butylphenyl group , is strategically incorporated into the design of advanced ligands and catalysts to impart specific properties, primarily significant steric bulk. This steric hindrance can influence the catalyst's activity, selectivity, and stability.

Research in catalyst design demonstrates the utility of this functional group:

Steric Engineering: The 4-tert-butylphenyl group is used to create sterically demanding environments around a catalyst's active site. In rotaxane-based catalysts, for example, the bulkiness of this group was found to influence substrate binding and the enantioselectivity of hydrogenation reactions. bowdoin.edu Similarly, it is a key component in exceptionally bulky N-heterocyclic carbene (NHC) ligands, such as IPr**, which are designed to improve catalyst longevity by preventing degradation pathways. nih.gov

Asymmetric Catalysis: In dirhodium tetrakis(binaphthylphosphate) catalysts, 3,5-di(tert-butyl)phenyl substituents are installed on the ligand framework to create a well-defined chiral pocket, enhancing enantioselectivity in C-H functionalization reactions. acs.org Likewise, phosphinooxazoline (PHOX) ligands bearing tert-butylphenyl groups are effective in palladium-catalyzed asymmetric reactions. sacredheart.edu

Photocatalysis: Bis(4-tert-butylphenyl)iodonium salts function as photo-acid generators (PAGs), which are catalysts that release a strong acid upon exposure to UV light. researchgate.net These are used to initiate the cross-linking of epoxy resins in applications like photoresists for the electronics industry. researchgate.net

While derivatives are used to create catalysts, the synthesis of the compound's direct precursor, 4-tert-butylbenzaldehyde, is itself an area of catalyst development. Research focuses on creating efficient and reusable solid acid catalysts, such as modified zeolites (e.g., Ti-Co-MCM-41, CoAPO-5), for the selective oxidation of 4-tert-butyltoluene, aiming to replace older, less environmentally friendly methods. asianpubs.orgresearchgate.netresearchgate.net

Process Optimization and Scale-Up Research for Industrial Production

The industrial production of this compound and its isomers, such as the commercially important fragrance Lilial, involves multi-step synthesis where process optimization is critical for achieving high yield, purity, and cost-effectiveness. Research has focused on improving the key reaction steps, particularly the synthesis of the 4-tert-butylbenzaldehyde precursor and its subsequent aldol condensation.

Optimization of Precursor Synthesis: The oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde is a central focus of optimization. Traditional methods using stoichiometric oxidants like manganese dioxide (MnO₂) are effective but generate significant waste. guidechem.com Current research aims to develop catalytic processes using molecular oxygen or peroxides, which are more atom-economical. The performance of various catalytic systems has been investigated to maximize the conversion of the starting material and the selectivity towards the desired aldehyde product, minimizing byproducts. asianpubs.orgresearchgate.net

| Catalyst System | Oxidant | Substrate | Key Findings |

|---|---|---|---|

| Ti-Co-MCM-41 | O₂ / TBHP | 4-tert-butyltoluene | Achieved a 35% yield of 4-tert-butylbenzaldehyde with high selectivity (85%). asianpubs.orgresearchgate.net |

| CoAPO-5 Zeolite | TBHP | 4-tert-butyltoluene | Demonstrated 15.5% conversion with 73.4% selectivity to the aldehyde; catalyst was stable for multiple cycles. researchgate.net |

| Co-Mn-Br | O₂ | 4-tert-butyltoluene | A liquid-phase oxidation system operating at high temperature and pressure. guidechem.com |

| MnO₂ / H₂SO₄ | MnO₂ | 4-tert-butyltoluene | A traditional chemical oxidation method with high yield (>90%) but significant byproduct generation. guidechem.com |

Optimization of Aldol Condensation: The cross-aldol condensation of 4-tert-butylbenzaldehyde with propanal is a critical step that is prone to side reactions, such as the self-condensation of propanal. To improve selectivity and yield, researchers have explored alternative reaction media and catalysts. One notable advancement is the use of ionic liquids with a piperidine (B6355638) catalyst. researchgate.net This system was shown to suppress the undesired self-condensation of propanal, leading to significantly increased yields of the cross-condensation product compared to traditional methods using sodium hydroxide (B78521) in organic solvents. researchgate.net Such process improvements are vital for the large-scale, economical production of this compound and related compounds.

Advanced Materials Applications (e.g., as a component in Organic Light-Emitting Diodes via derivatives)

Derivatives of the 4-tert-butylphenyl structure are increasingly utilized in the field of advanced materials, where the bulky, electronically stable tert-butylphenyl group provides desirable properties such as solubility, thermal stability, and morphological control in thin films.

Organic Light-Emitting Diodes (OLEDs): Several derivatives containing the 4-tert-butylphenyl moiety have been developed as essential components in OLED device stacks. These molecules often function as electron-transport materials (ETMs) or host materials for phosphorescent emitters. The bulky tert-butyl groups help to prevent molecular aggregation and crystallization in the solid state, which can otherwise quench luminescence and reduce device efficiency.

Matrix-Assisted Laser Desorption/Ionization (MALDI): A notable derivative, 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) , has found a niche application as a high-performance matrix for MALDI mass spectrometry. DCTB is particularly effective for analyzing labile compounds and synthetic polymers because it facilitates a "soft" ionization process, primarily through electron transfer, which minimizes fragmentation of the analyte and allows for accurate mass determination. bham.ac.uk

| Derivative Name | Abbreviation | Application Area | Function |

|---|---|---|---|

| 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | PBD | OLEDs | Electron Transport Material |

| 1,3-Bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazo-5-yl]benzene | OXD-7 | OLEDs | Host material for emissive layer |

| 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | TAZ | OLEDs | Electron Transport / Hole Blocking Material |

| 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile | DCTB | Mass Spectrometry | MALDI Matrix for soft ionization of labile molecules. |

| Tetrapyrazinoporphyrazines with t-butylphenyl groups | - | Optical Materials | Chromophores with tailored solubility and spectral properties. |

Future Research Directions and Emerging Trends in 3 4 Tert. Butylphenyl Butanal Chemistry

Exploration of Bio-inspired and Biocatalytic Synthesis Routes

The demand for natural and sustainable fragrance ingredients has spurred research into bio-inspired and biocatalytic methods for producing aromatic aldehydes. personalcaremagazine.com These approaches aim to replace traditional chemical syntheses, which often rely on harsh conditions and non-renewable feedstocks, with greener alternatives. matec-conferences.org

One promising area is the use of enzymes and whole-cell biocatalysts for the synthesis of valuable aldehydes. researchgate.netchemistryjournals.net Researchers are investigating the use of enzymes like oxidoreductases, lipases, and alcohol dehydrogenases for the selective transformation of bio-based precursors into target aromatic aldehydes. chemistryjournals.netscielo.org.mx For instance, engineered strains of microorganisms like Escherichia coli are being developed as platforms for the biosynthesis of aromatic aldehydes from glucose, minimizing the formation of undesired byproducts. mdpi.comnih.gov The primary challenge in microbial synthesis is the rapid endogenous conversion of aldehydes to their corresponding alcohols; however, the development of "Reduced Aromatic Aldehyde Reduction" (RARE) strains shows significant promise in overcoming this hurdle. nih.gov

Furthermore, chemo-enzymatic cascade reactions are being explored to enhance efficiency and atom economy. rsc.org These one-pot processes combine the selectivity of biocatalysts with the versatility of chemical catalysts to convert renewable starting materials, such as phenylpropenes from essential oils, into fragrance aldehydes under mild, aqueous conditions. rsc.org The use of aqueous extracts from plants, like Aloe vera, for the bioreduction of aromatic aldehydes also presents a simple and green alternative to traditional reducing agents. scielo.org.mx

Future research will likely focus on:

Discovering and engineering novel enzymes with improved stability, activity, and substrate specificity for the synthesis of complex aromatic aldehydes. mdpi.comunlp.edu.ar

Optimizing microbial strains and fermentation processes to increase titers and yields of target aldehydes.

Expanding the scope of chemo-enzymatic cascades to a wider range of renewable feedstocks and complex aromatic aldehyde targets. rsc.org

Investigating the use of immobilized enzymes to improve reusability and process scalability. mdpi.com

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of innovative and efficient catalytic systems is a cornerstone of modern organic synthesis, and the production of aromatic aldehydes is no exception. Research is focused on creating catalysts that offer higher selectivity, operate under milder conditions, and utilize more sustainable reagents.

Palladium-catalyzed carbonylation reactions of aryl halides have emerged as a powerful tool for the synthesis of aromatic aldehydes. researchgate.net Recent advancements have focused on developing ligandless palladium systems and utilizing safer hydrogen donors to make these processes more practical and environmentally friendly. researchgate.net These methods have been successfully applied to the synthesis of key fragrance intermediates. researchgate.net

Photocatalysis is another rapidly developing area with significant potential for the green synthesis of aromatic aldehydes. nih.gov Solar-driven processes using combined catalysts, such as Co(II)/C3N4, in aqueous media offer a sustainable route for the conversion of mandelic acid derivatives to aromatic aldehydes with high efficiency. nih.gov This approach leverages clean energy and avoids the use of hazardous organic solvents. nih.gov

Future research in this area is expected to concentrate on:

Designing more active and robust catalysts for the formylation of C-H bonds, which would provide a more direct and atom-economical route to aromatic aldehydes.

Exploring the use of earth-abundant and non-toxic metals as catalysts to replace precious metals like palladium.

Developing novel photocatalytic systems with enhanced light-harvesting capabilities and charge separation efficiency for improved reaction rates. nih.gov

Investigating flow chemistry approaches to improve the safety, scalability, and efficiency of catalytic reactions for aldehyde synthesis.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design

Key future research directions include:

Developing more accurate and generalizable ML models for predicting the outcomes of a wider range of chemical reactions relevant to aromatic aldehyde synthesis. patsnap.comresearchgate.net

Integrating AI-driven molecule generation with automated synthesis platforms to create a closed-loop system for the rapid discovery and production of new fragrance ingredients.

Utilizing AI to analyze consumer data and market trends to predict future fragrance preferences and guide the design of new scents. chemicalbull.comtrackmind.com

Applying computational chemistry and ML to better understand the structure-odor relationships of aromatic aldehydes, leading to more targeted molecular design. siemens.commdpi.com

Sustainable Synthesis and Circular Economy Approaches for Aromatic Aldehydes

The principles of green chemistry and the concept of a circular economy are becoming increasingly important in the chemical industry. matec-conferences.orgperfumerflavorist.com For aromatic aldehydes used in fragrances, this translates to a focus on sustainable synthesis routes, waste reduction, and the use of renewable and upcycled feedstocks. researchgate.netlivescience.io

The fragrance industry is actively seeking to reduce its environmental footprint by adopting greener manufacturing processes. rsc.org This includes minimizing the use of hazardous solvents, reducing energy consumption, and improving atom economy. matec-conferences.orgrsc.org The development of biocatalytic and chemo-enzymatic processes, as discussed in section 7.1, is a key component of this effort. matec-conferences.org

A significant emerging trend is the application of circular economy principles, such as upcycling, to the fragrance industry. fastercapital.comthglabs.com This involves transforming waste materials from other industries, such as agriculture and food production, into valuable fragrance ingredients. thglabs.com For example, by-products like citrus peels, coffee grounds, and wood shavings are being repurposed to extract aromatic compounds. thglabs.com This approach not only reduces waste but also creates novel and unique scent profiles. fastercapital.com

Future research will likely focus on:

Developing new methods for the valorization of biomass and industrial waste streams into precursors for aromatic aldehydes. rsc.orgrsc.org

Designing fragrances with improved biodegradability to minimize their environmental impact at the end of their life cycle.

Implementing life cycle assessment (LCA) and other environmental impact assessment tools to guide the development of more sustainable fragrance ingredients. rsc.org

Exploring innovative recycling technologies to recover and reuse fragrance molecules from consumer products. fastercapital.com

Investigation of Advanced Functional Materials Incorporating the 3-(4-tert.-Butylphenyl)butanal Scaffold

Aromatic aldehydes, including the this compound scaffold, are versatile building blocks for the synthesis of a wide range of functional materials. fiveable.me The presence of both an aromatic ring and a reactive aldehyde group allows for their incorporation into polymers and other macromolecules, imparting specific properties.

One area of interest is the development of functional polymers from substituted styrenes, which are structurally related to this compound. researchgate.netdntb.gov.ua By modifying the aromatic ring and the polymer backbone, it is possible to create materials with tailored properties for various applications, such as flame retardants, advanced coatings, and materials for electronic devices. fuchslab.de The bulky tert-butyl group in the this compound structure could be leveraged to influence the physical properties of such polymers, for example, by affecting chain packing and thermal stability.

Furthermore, the aldehyde functionality can be used as a reactive handle for the post-polymerization modification of materials, allowing for the introduction of other functional groups or the cross-linking of polymer chains. Aromatic aldehydes are also key intermediates in the synthesis of pharmaceuticals and other bioactive molecules, suggesting that derivatives of this compound could be explored for such applications. fiveable.meresearchgate.net

Future research in this domain is expected to explore:

The synthesis and characterization of novel polymers and copolymers incorporating the this compound moiety to investigate their thermal, mechanical, and optical properties.

The use of the this compound scaffold in the design and synthesis of liquid crystals, given the propensity of substituted aromatic compounds to exhibit mesogenic behavior.

The development of new synthetic methodologies to efficiently convert this compound into more complex molecules with potential applications in materials science and medicinal chemistry. acs.org

The investigation of the self-assembly properties of derivatives of this compound for the creation of supramolecular structures and nanomaterials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-tert-butylphenyl)butanal in laboratory settings?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation of 4-tert-butylbenzene with butyraldehyde derivatives under acidic catalysis. Key intermediates, such as trifluoromethanesulfonate-activated aryl groups (e.g., 4-tert-butylphenyl trifluoromethanesulfonate ), may enhance reactivity. Purity control (>95% by GC) and low-temperature storage (0–6°C) are critical to prevent degradation .

- Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀O | |

| Boiling Point | 279°C | |

| Density (20°C) | 0.946 g/cm³ | |

| Flash Point | 79°C |

Q. How is 3-(4-tert-butylphenyl)butanal characterized for purity and structural confirmation?

- Methodology : Use gas chromatography (GC) with flame ionization detection for purity assessment (>97% required for analytical standards ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the aldehyde proton (δ ~9.8 ppm) and tert-butyl group (δ ~1.3 ppm). Mass spectrometry (MS) verifies molecular ion peaks at m/z 204.30 .

Q. What are the primary applications of this compound in environmental analysis?

- Methodology : It serves as a reference standard in GC/MS for detecting volatile organic compounds (VOCs) in soil or water. Deuterated analogs (e.g., 4-tert-butyl-d9-phenol-d4 ) are used as internal standards to improve quantification accuracy in complex matrices .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to acidic/basic buffers (pH 2–12) and elevated temperatures (40–60°C). Monitor degradation via HPLC-UV and identify byproducts (e.g., oxidation to carboxylic acid derivatives) using high-resolution MS .

Q. What isotopic labeling strategies are effective for tracing 3-(4-tert-butylphenyl)butanal in metabolic studies?

- Methodology : Synthesize deuterated versions (e.g., tert-butyl-d9 or aromatic ring-d4) via Pd-catalyzed hydrogen-deuterium exchange. Use LC-MS/MS with multiple reaction monitoring (MRM) to track labeled metabolites in biological systems .

Q. What mechanistic insights exist for its reactivity with electrophilic reagents?

- Methodology : Study nucleophilic addition at the aldehyde group using Grignard reagents or hydride donors. Compare reactivity with structurally similar aldehydes (e.g., 3-methylbutanal ) to assess steric effects from the tert-butyl group. Kinetic data (rate constants) should be obtained via stopped-flow spectroscopy .

Q. How can conflicting data on its environmental persistence be resolved?

- Methodology : Perform comparative half-life studies in simulated environments (aerobic/anaerobic soils). Use isotopically labeled standards to distinguish abiotic vs. microbial degradation pathways. Discrepancies may arise from matrix effects (e.g., organic carbon content) .

Data Contradictions and Resolution

- Evidence Conflict : While the compound is listed as stable at 0–6°C , some studies note aldehyde oxidation under prolonged storage.

- Resolution : Implement argon/vacuum sealing and antioxidant additives (e.g., BHT) to suppress oxidation. Validate storage protocols via periodic purity checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.